4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride
Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazole derivatives are often used in pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride” were not found, trifluoromethyl groups are often introduced into organic compounds through various synthetic methods . For example, trifluoromethyltrimethylsilane is widely used as a nucleophilic trifluoromethylating agent .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed a series of novel compounds by synthesizing derivatives that include 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride as a precursor or core component. For example, a series of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives were synthesized for their potential antibacterial activity, showcasing the compound's role in creating new antibacterial agents (Prasad, 2021).
Pharmaceutical Intermediate Applications
The compound has been utilized as an intermediate in pharmaceutical synthesis processes. For instance, a practical synthetic route to an important pharmaceutical intermediate, 1-methyl-4-phenyl-1H-imidazol-2-amine, involved a sequence that includes cyclization, hydrolysis, and methylation steps, highlighting its importance in the development of pharmaceuticals (Zhou et al., 2018).
Development of Energetic Materials
The research on nitrogen-rich compounds for potential applications in gas generators involved the synthesis of imidazole, 1,2,4-triazole, and tetrazole-based molecules. This study indicates the utility of the compound in creating high-energy materials for specialized applications (Srinivas et al., 2014).
Antimicrobial Activity Studies
Compounds synthesized using this compound have been evaluated for their antimicrobial properties. The synthesis and biological studies of a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines demonstrated potential for phosphodiesterase inhibition and antimicrobial activities, emphasizing the compound's role in developing new antimicrobial agents (Bukhari et al., 2013).
Green Synthesis Approaches
Efforts to develop environmentally friendly synthesis methods have also involved this compound. An example includes a green synthesis approach for novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives through a multi-component one-pot synthesis under controlled microwave heating, demonstrating the compound's utility in sustainable chemistry practices (Sadek et al., 2018).
Safety and Hazards
Future Directions
While specific future directions for “4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride” are not available, research into trifluoromethyl-containing compounds is ongoing. For example, 4-(trifluoromethyl)-1H-imidazole has been used as a passivation agent in perovskite solar cells, improving their efficiency .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-imidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3.ClH/c5-4(6,7)2-1-9-3(8)10-2;/h1H,(H3,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYTTYGTEYEQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-83-7 | |
Record name | 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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